1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15905005
InChI: InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-14(16)17(20)18-10-12(11-19)13-6-2-4-8-15(13)18/h2-11H,1H3
SMILES:
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15905005

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 1-(2-methoxybenzoyl)indole-3-carbaldehyde
Standard InChI InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-14(16)17(20)18-10-12(11-19)13-6-2-4-8-15(13)18/h2-11H,1H3
Standard InChI Key XHRKKKWXEJJHKG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde belongs to the indole alkaloid family, featuring a fused bicyclic structure comprising a benzene ring (from the benzoyl group) and a pyrrole ring (from the indole core). The methoxy group at the ortho position of the benzoyl moiety and the aldehyde group at the indole’s 3-position contribute to its unique reactivity and stereoelectronic profile .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H13NO3\text{C}_{17}\text{H}_{13}\text{NO}_3
Molecular Weight279.29 g/mol
XLogP33
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds3
Topological Polar Surface Area48.3 Ų

The compound’s low hydrogen bond donor count and moderate lipophilicity (XLogP3 = 3) suggest favorable membrane permeability, a trait advantageous in drug discovery . Its planar indole core and methoxybenzoyl substituent may facilitate π-π stacking interactions, as observed in structurally analogous compounds .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include minimizing side reactions during benzoylation (e.g., over-acylation) and preserving the aldehyde’s reactivity. Protective strategies for the aldehyde group, such as acetal formation, may be necessary during synthesis. Industrial-scale production would require optimizing atom economy and reducing hazardous byproducts, aligning with green chemistry principles .

Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group at the 3-position enables diverse transformations:

  • Condensation Reactions: Formation of Schiff bases with primary amines, useful in synthesizing imine-linked coordination polymers or bioactive molecules.

  • Nucleophilic Additions: Grignard reagents or organozinc compounds could generate secondary alcohols, further modifiable via oxidation or alkylation.

  • Reductive Amination: Conversion to amines for drug candidate libraries.

Methoxybenzoyl Group Modifications

The electron-donating methoxy group enhances the benzoyl moiety’s stability toward electrophilic substitution. Potential modifications include:

  • Demethylation: Using BBr₃ to yield a hydroxyl group for subsequent glycosylation or esterification.

  • Halogenation: Introducing halogens at the benzene ring’s vacant positions to modulate electronic properties .

Future Research Directions

  • Biological Screening: Evaluate anticancer (e.g., NCI-60 panel) and antimicrobial activity against Gram-positive/negative pathogens.

  • Synthetic Methodology: Develop one-pot benzoylation-formylation sequences to improve yield and scalability.

  • Computational Modeling: Perform DFT calculations to predict NMR/IR spectra, FMO energies, and docking interactions with biological targets .

  • Derivatization Libraries: Synthesize Schiff base, hydrazone, or thiosemicarbazone derivatives to explore structure-activity relationships.

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